molecular formula C6H9NO2 B1453371 2-(3-Methylisoxazol-5-yl)ethanol CAS No. 218784-65-7

2-(3-Methylisoxazol-5-yl)ethanol

Cat. No. B1453371
CAS RN: 218784-65-7
M. Wt: 127.14 g/mol
InChI Key: CSLLGOLBQFQBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methylisoxazol-5-yl)ethanol” is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is also known by other names such as “5-Isoxazoleethanol, 3-methyl-”, “2-(3-methyl-1,2-isoxazol-5-yl)ethanol”, and "2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol" .


Molecular Structure Analysis

The InChI code for “2-(3-Methylisoxazol-5-yl)ethanol” is 1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It should be stored at 0-8°C .

Scientific Research Applications

Pharmacology: Analgesic and Anti-inflammatory Applications

Isoxazole derivatives, including 2-(3-Methylisoxazol-5-yl)ethanol , have been studied for their potential analgesic and anti-inflammatory properties . The modification of the isoxazole ring has been shown to impart different biological activities, making these compounds valuable in the development of new therapeutic agents. For instance, selective COX-1 inhibition, which is a promising strategy for cancer and neuro-inflammation-derived neurodegenerative diseases, has been achieved using isoxazole derivatives .

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic synthesis, 2-(3-Methylisoxazol-5-yl)ethanol serves as an intermediate for constructing more complex heterocyclic compounds . These compounds are crucial in the synthesis of various pharmaceuticals and natural products. The compound’s ability to undergo reactions such as cycloadditions makes it a versatile building block in synthetic chemistry.

Material Science: Corrosion Inhibition

Research has indicated the use of isoxazole derivatives in material science, particularly in corrosion inhibition . The molecular structure of 2-(3-Methylisoxazol-5-yl)ethanol could potentially be modified to enhance its interaction with metal surfaces, thereby preventing corrosion, which is a significant concern in industrial applications.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-(3-Methylisoxazol-5-yl)ethanol can be utilized in chromatographic methods and spectroscopic analysis due to its distinct chemical properties . Its clear and distinct peaks in NMR, HPLC, LC-MS, and UPLC make it a suitable standard or reference compound in various analytical procedures.

Biochemistry: Enzyme Inhibition Studies

Isoxazole derivatives are known to interact with various enzymes, affecting their activity . 2-(3-Methylisoxazol-5-yl)ethanol could be used in biochemical studies to explore enzyme inhibition, which is fundamental in understanding metabolic pathways and developing enzyme-targeted drugs.

Environmental Science: Green Chemistry Applications

The compound’s potential in green chemistry applications, particularly in water treatment and as a catalyst for environmentally friendly reactions, is an area of interest . Its role in the synthesis of isoxazole derivatives in aqueous media aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and promote sustainability.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLLGOLBQFQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylisoxazol-5-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylisoxazol-5-yl)ethanol
Reactant of Route 2
2-(3-Methylisoxazol-5-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(3-Methylisoxazol-5-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3-Methylisoxazol-5-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(3-Methylisoxazol-5-yl)ethanol
Reactant of Route 6
2-(3-Methylisoxazol-5-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.